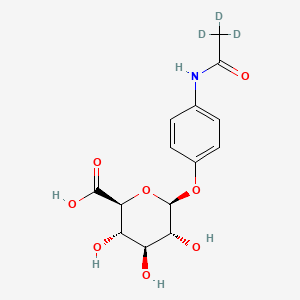

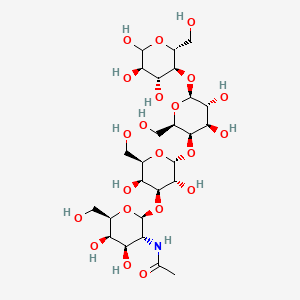

Acetaminophen D-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetaminophen D-glucuronide, also known as p-acetamidophenyl β-D-glucuronide, is a major metabolite of acetaminophen (paracetamol). This compound is formed in the liver through the process of glucuronidation, where acetaminophen is conjugated with glucuronic acid. This transformation enhances the solubility of acetaminophen, facilitating its excretion from the body via urine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetaminophen D-glucuronide typically involves the enzymatic reaction of acetaminophen with uridine diphosphate glucuronic acid (UDPGA) in the presence of UDP-glucuronosyltransferase enzymes. This reaction occurs under physiological conditions, typically at a pH of around 7.4 and a temperature of 37°C .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where acetaminophen and UDPGA are combined in the presence of UDP-glucuronosyltransferase enzymes. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Acetaminophen D-glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off, regenerating acetaminophen. This reaction can occur under acidic or basic conditions .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

Hydrolysis: Acetaminophen and glucuronic acid.

Oxidation: Various oxidized derivatives of acetaminophen.

Scientific Research Applications

Acetaminophen D-glucuronide has several applications in scientific research:

Pharmacokinetics: Used to study the metabolism and excretion of acetaminophen in the body.

Toxicology: Helps in understanding the detoxification pathways of acetaminophen and its potential hepatotoxic effects.

Analytical Chemistry: Employed as a standard in the development of analytical methods for detecting acetaminophen and its metabolites in biological samples.

Forensic Science: Utilized in forensic toxicology to determine acetaminophen exposure in cases of overdose.

Mechanism of Action

Acetaminophen D-glucuronide itself does not exert pharmacological effects. Instead, it serves as a detoxified form of acetaminophen, facilitating its excretion. The glucuronidation process involves the transfer of the glucuronic acid moiety from UDPGA to acetaminophen, catalyzed by UDP-glucuronosyltransferase enzymes. This reaction occurs primarily in the liver .

Comparison with Similar Compounds

Similar Compounds

Acetaminophen sulfate: Another major metabolite of acetaminophen formed through sulfation.

Acetaminophen cysteine: Formed through conjugation with cysteine.

Acetaminophen mercapturate: Formed through conjugation with glutathione.

Uniqueness

Acetaminophen D-glucuronide is unique in its high solubility and rapid excretion compared to other metabolites. This makes it a crucial compound in the detoxification and elimination of acetaminophen from the body .

Properties

Molecular Formula |

C14H17NO8 |

|---|---|

Molecular Weight |

330.30 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C14H17NO8/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21)/t9-,10-,11+,12-,14+/m0/s1/i1D3 |

InChI Key |

IPROLSVTVHAQLE-GLKBLBKBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)

![[4-(Butan-2-ylamino)phenyl] selenocyanate](/img/structure/B13819277.png)

![3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine](/img/structure/B13819299.png)